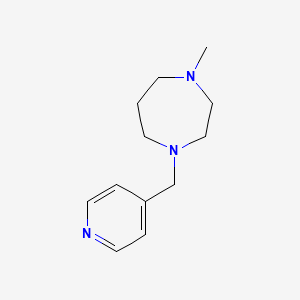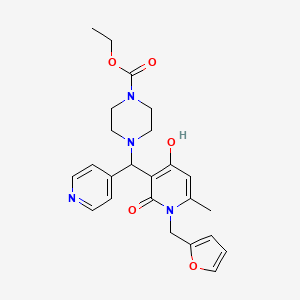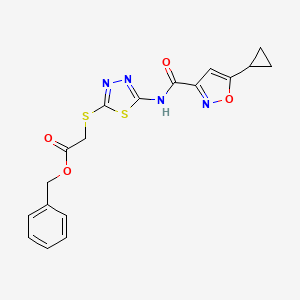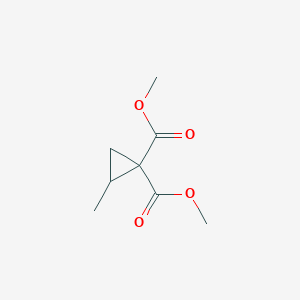
1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, imidazole-containing compounds, which are five-membered heterocyclic moieties, have been synthesized using glyoxal and ammonia . Another example is the synthesis of pinacol boronic esters through a catalytic protodeboronation approach .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using density functional theory (DFT). For example, the electronic and spectroscopic properties of tetracationic 5,10,15,20-tetrakis (1-methyl-4-pyridyl)-21H,23H-porphyrin (TMPyP) were investigated .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, imidazole-containing compounds show a broad range of chemical and biological properties . Another example is the catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The electronic and spectroscopic properties of tetracationic 5,10,15,20-tetrakis (1-methyl-4-pyridyl)-21H,23H-porphyrin (TMPyP) were also investigated .Applications De Recherche Scientifique
Iron(II) Complexes of Amine/Imine N5 Chelate Ligands
This research explores the synthesis and characterization of iron(II) complexes using chelate ligands related to the diazepane core structure. The study investigates the magnetic properties and potential spin crossover (SCO) behaviors of these complexes, providing insights into their structural and electronic configurations. Such complexes could have implications in materials science and catalysis (Schmidt et al., 2013).
Nickel(II) Complexes and Catalytic Activity
A series of nickel(II) complexes featuring sterically modified linear N4 ligands, including structures akin to 1,4-diazepane, have been synthesized and characterized. These complexes exhibit catalytic activity in alkane hydroxylation, a reaction critical in the field of green chemistry for the functionalization of hydrocarbons. This study highlights the influence of ligand structure on the catalytic efficiency and selectivity (Sankaralingam et al., 2017).
Structural Studies of Pyrido[2,3-b][1,4]diazepines
This investigation provides a comprehensive structural analysis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, offering valuable information on their molecular geometry, electronic structure, and potential applications in drug design and medicinal chemistry. The study utilizes X-ray crystallography and NMR spectroscopy to elucidate the structural properties of these compounds, which could be fundamental in the development of new pharmaceuticals (Núñez Alonso et al., 2020).
Manganese(II) Complexes for Olefin Epoxidation
Research into manganese(II) complexes with tetradentate ligands incorporating diazepane backbones demonstrates their effectiveness in catalyzing olefin epoxidation. This reaction is crucial for the synthesis of epoxides, valuable intermediates in organic synthesis. The study examines the effect of ligand structure on the reactivity and selectivity of the catalytic process, underscoring the potential of these complexes in industrial applications (Saravanan et al., 2014).
Mécanisme D'action
Target of Action
The primary target of 1-Methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane is the cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
It is known that it interacts with its target enzyme, leading to changes in the intracellular concentration of cyclic nucleotides . This can result in a variety of downstream effects, depending on the specific cellular context.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving cyclic nucleotides, given its target of action . Cyclic nucleotides are involved in a wide range of cellular processes, including signal transduction, regulation of ion channels, and control of cellular proliferation and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. Given its target of action, it could potentially influence a wide range of cellular processes by modulating the activity of cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A .
Action Environment
The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors. These could include the presence of other molecules that can interact with the compound or its target, the pH and temperature of the environment, and the presence of metabolic enzymes .
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-4-(pyridin-4-ylmethyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14-7-2-8-15(10-9-14)11-12-3-5-13-6-4-12/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHXPOHGVQJMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-isopropylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2961983.png)
![2-Chloro-1-(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)propan-1-one](/img/structure/B2961985.png)
![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2961986.png)


![2-(3,4-Dimethylphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2961993.png)


![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961998.png)
![Methyl 3-[{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2961999.png)

